Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrahydropyrimidine ring, a morpholine moiety, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and introduction of the sulfanylidene group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The morpholine moiety and sulfanylidene group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the morpholine moiety and the sulfanylidene group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O6S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H27N3O6S/c1-4-29-20(26)18-13(2)22-21(31)23-19(18)14-5-6-15(16(11-14)27-3)30-12-17(25)24-7-9-28-10-8-24/h5-6,11,19H,4,7-10,12H2,1-3H3,(H2,22,23,31) |
InChI Key |
NICMUECLWBKVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C |
Origin of Product |
United States |
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